Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane
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Overview
Description
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to a 2,4,6-trimethylphenyl group and two prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethylphenylphosphine with prop-2-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane has several scientific research applications:
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets include transition metals such as palladium and platinum, which facilitate the activation and transformation of organic substrates.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl(2,4,6-trimethylphenyl)phosphine: Similar structure but with cyclohexyl groups instead of prop-2-en-1-yl groups.
Diphenyl(2,4,6-trimethylphenyl)phosphine: Contains phenyl groups instead of prop-2-en-1-yl groups.
Uniqueness
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of prop-2-en-1-yl groups, which provide distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific catalytic applications where these properties are advantageous.
Properties
CAS No. |
189098-88-2 |
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Molecular Formula |
C15H21P |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
bis(prop-2-enyl)-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C15H21P/c1-6-8-16(9-7-2)15-13(4)10-12(3)11-14(15)5/h6-7,10-11H,1-2,8-9H2,3-5H3 |
InChI Key |
SDVNJBZFIQDCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(CC=C)CC=C)C |
Origin of Product |
United States |
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